

Application Note: Visualizing H3K36me2 Modulation with Kdm2B-IN-3 via Immunofluorescence

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Compound of Interest

Compound Name: *Kdm2B-IN-3*

Cat. No.: *B13926435*

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Introduction

Histone modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The di-methylation of lysine 36 on histone H3 (H3K36me2) is a critical mark associated with both transcriptional activation and repression, playing a key role in cellular processes like differentiation and development.^[1] The levels of H3K36me2 are dynamically regulated by histone methyltransferases (writers) and demethylases (erasers).

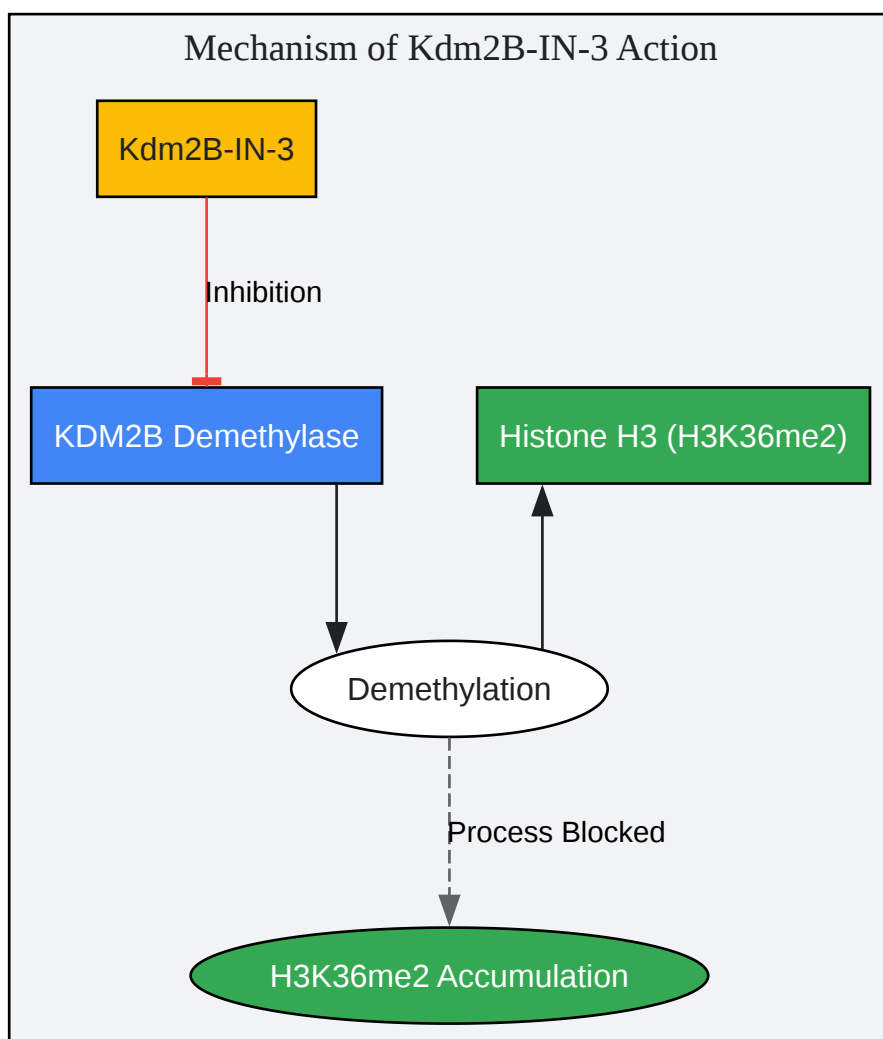
KDM2B (also known as FBXL10) is a JmjC domain-containing histone demethylase that specifically removes methyl groups from H3K36me2 and H3K4me3.^[2] By erasing these marks, KDM2B is often involved in transcriptional repression of target genes, including tumor suppressors like p15INK4B and p16INK4A.^{[3][4]} Overexpression of KDM2B has been linked to poor prognosis in various cancers, making it a compelling target for therapeutic development.^{[2][3]}

Kdm2B-IN-3 is a chemical inhibitor designed to target the activity of the KDM2B demethylase. By inhibiting KDM2B, this compound is expected to prevent the removal of H3K36me2, leading to an accumulation of this histone mark at a global level.

Principle of the Method

This protocol describes the use of immunofluorescence (IF) microscopy to detect and quantify changes in global H3K36me2 levels in cultured cells following treatment with the KDM2B inhibitor, **Kdm2B-IN-3**. The workflow involves treating cells with the inhibitor or a vehicle control, followed by fixation, permeabilization, and staining with a primary antibody specific for H3K36me2. A fluorescently labeled secondary antibody is then used for detection. Nuclear DNA is counterstained with DAPI to identify individual nuclei. The resulting fluorescence signal, corresponding to H3K36me2 levels, is captured using a fluorescence microscope and quantified to assess the inhibitor's effect. This method provides a direct visual and quantitative readout of KDM2B inhibition in a cellular context.

Visual Summaries



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Caption: **Kdm2B-IN-3** inhibits the KDM2B enzyme, increasing H3K36me2 levels.

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